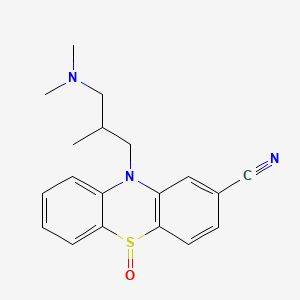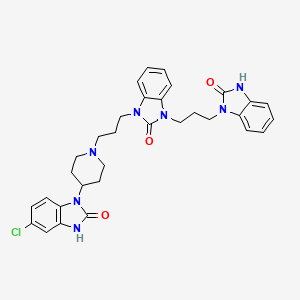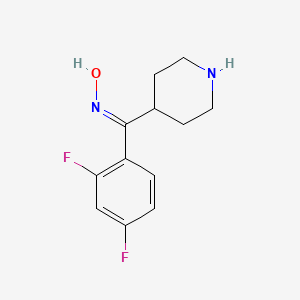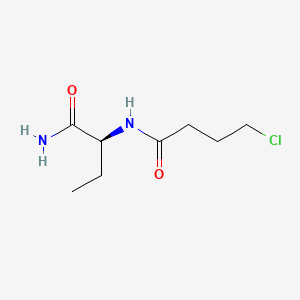
Granisetron Impurity C HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Granisetron Impurity C Hydrochloride is a chemical compound that is often encountered as an impurity in the synthesis of Granisetron Hydrochloride, a potent antiemetic used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. Granisetron Impurity C Hydrochloride is chemically known as N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride .
准备方法
Synthetic Routes and Reaction Conditions
Granisetron Impurity C Hydrochloride can be synthesized through a multi-step process involving methylation, reaction with acid chloride, and amide formation . The synthesis typically involves the following steps:
Methylation: The initial step involves the methylation of the precursor compound.
Reaction with Acid Chloride: The methylated compound is then reacted with an acid chloride to form an intermediate.
Amide Formation: The final step involves the formation of the amide bond, resulting in the production of Granisetron Impurity C Hydrochloride.
Industrial Production Methods
In industrial settings, the production of Granisetron Impurity C Hydrochloride involves the use of advanced techniques to ensure high purity and yield. The process includes the use of controlled reaction conditions, purification steps such as recrystallization, and quality control measures to minimize the presence of impurities .
化学反应分析
Types of Reactions
Granisetron Impurity C Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Granisetron Impurity C Hydrochloride, which may have different pharmacological properties and applications .
科学研究应用
Granisetron Impurity C Hydrochloride has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Granisetron Hydrochloride.
作用机制
Granisetron Impurity C Hydrochloride exerts its effects by interacting with specific molecular targets and pathways. The compound is a selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By binding to the 5-HT3 receptor with high affinity, Granisetron Impurity C Hydrochloride blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby inhibiting the action of serotonin and preventing nausea and vomiting .
相似化合物的比较
Granisetron Impurity C Hydrochloride can be compared with other similar compounds, such as:
Granisetron Hydrochloride: The parent compound, used as an antiemetic.
Granisetron Impurity A: Another impurity in the synthesis of Granisetron Hydrochloride, with a different chemical structure and properties.
Granisetron Impurity E: A related compound with distinct pharmacological characteristics.
Granisetron Impurity C Hydrochloride is unique due to its specific chemical structure and its role as an impurity in the synthesis of Granisetron Hydrochloride. Its presence and control are crucial for ensuring the quality and safety of the final pharmaceutical product .
属性
CAS 编号 |
1364645-74-8 |
|---|---|
分子式 |
C17H23N4OCl |
分子量 |
334.85 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)






